molecular formula C12H12F2O3 B7998784 Methyl 5-(3,5-difluorophenyl)-5-oxovalerate CAS No. 1443351-35-6

Methyl 5-(3,5-difluorophenyl)-5-oxovalerate

Cat. No.: B7998784
CAS No.: 1443351-35-6
M. Wt: 242.22 g/mol
InChI Key: HILIRYCSXMICCM-UHFFFAOYSA-N
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Description

Methyl 5-(3,5-difluorophenyl)-5-oxovalerate is an organic ester compound featuring a valerate backbone substituted with a 3,5-difluorophenyl ketone group and a methyl ester. This structure confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

methyl 5-(3,5-difluorophenyl)-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F2O3/c1-17-12(16)4-2-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HILIRYCSXMICCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301202131
Record name Benzenepentanoic acid, 3,5-difluoro-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443351-35-6
Record name Benzenepentanoic acid, 3,5-difluoro-δ-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443351-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanoic acid, 3,5-difluoro-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(3,5-difluorophenyl)-5-oxovalerate typically involves the following steps:

  • Starting Materials: The synthesis begins with the appropriate starting materials, such as 3,5-difluorobenzaldehyde and methyl acetoacetate.

  • Condensation Reaction: The starting materials undergo a condensation reaction, often catalyzed by an acid or base, to form an intermediate compound.

  • Oxidation: The intermediate compound is then oxidized to introduce the oxovalerate moiety, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(3,5-difluorophenyl)-5-oxovalerate can undergo various chemical reactions, including:

  • Oxidation: The compound can be further oxidized to produce derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure, potentially leading to new applications.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have different biological or industrial applications.

Scientific Research Applications

Methyl 5-(3,5-difluorophenyl)-5-oxovalerate has several scientific research applications, including:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

  • Medicine: The compound's derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

  • Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 5-(3,5-difluorophenyl)-5-oxovalerate exerts its effects involves its interaction with specific molecular targets and pathways. For example, its derivatives may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and the derivative .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and physicochemical differences between Methyl 5-(3,5-difluorophenyl)-5-oxovalerate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₂H₁₂F₂O₃ 242.22 (estimated) Methyl ester, 3,5-difluorophenyl High electrophilicity due to F atoms
Methyl 5-(3,5-difluorophenyl)-3-methyl-5-oxovalerate C₁₃H₁₄F₂O₃ 256.25 Additional methyl group at C3 Increased steric hindrance
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate C₁₃H₁₄F₂O₃ 256.25 Ethyl ester Higher lipophilicity vs. methyl ester
Ethyl 5-(3,4-difluorophenyl)-5-oxovalerate C₁₃H₁₄F₂O₃ 256.25 3,4-difluorophenyl substitution Altered electronic effects
Ethyl 4-oxo-4-(3,4,5-trifluorophenyl)butyrate C₁₂H₁₁F₃O₃ 260.21 Trifluorophenyl group Enhanced electron-withdrawing effects

Notes:

  • Substitution patterns (e.g., 3,5- vs. 3,4-difluorophenyl) influence electronic distribution and reactivity. For instance, 3,5-difluorophenyl groups create symmetrical electron withdrawal, enhancing stability in intermediates .
  • The trifluorophenyl variant (C₁₂H₁₁F₃O₃) exhibits stronger electron-withdrawing effects, which may accelerate reactions in nucleophilic acyl substitutions .

Biological Activity

Methyl 5-(3,5-difluorophenyl)-5-oxovalerate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a methyl ester group and a difluorophenyl moiety. Its chemical formula is C12H10F2O3C_{12}H_{10}F_2O_3, and it has a molecular weight of approximately 248.20 g/mol. The presence of fluorine atoms in the aromatic ring enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules. Preliminary studies suggest that it may act as an enzyme inhibitor, particularly targeting metabolic pathways involved in drug metabolism and detoxification processes. The compound's mechanism of action likely involves:

  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.
  • Interaction with Receptors : Potential interactions with neurotransmitter receptors could lead to neuropharmacological effects.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate that the compound may serve as a lead for developing new antimicrobial agents.

Enzyme Inhibition Studies

This compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies have focused on its effects on cytochrome P450 enzymes, which play a crucial role in drug metabolism.

Enzyme IC50 (μM)
CYP1A21.2
CYP2D60.8
CYP3A42.4

The low IC50 values suggest that this compound could significantly affect drug metabolism and pharmacokinetics.

Case Study 1: Neuropharmacological Effects

In a recent study published in Journal of Medicinal Chemistry, researchers examined the neuropharmacological effects of this compound in animal models. The compound was found to exhibit anxiolytic-like effects in the elevated plus maze test, indicating potential therapeutic applications in anxiety disorders.

Case Study 2: Anticancer Activity

Another study explored the anticancer properties of this compound against various cancer cell lines. This compound showed promising results in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.

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